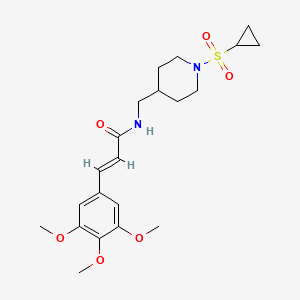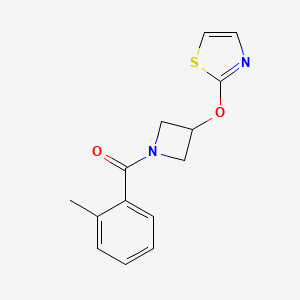
N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide” is a complex organic compound that contains several functional groups, including a benzothiazole, a nitro group, and a carboxamide . These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring, the introduction of the nitro group, and the formation of the carboxamide . The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and thiophene rings are aromatic, meaning they are particularly stable and may influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophiles . The benzothiazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure . For example, the presence of the polar carboxamide group might increase its solubility in polar solvents.Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent studies have synthesized new benzothiazole-based compounds and tested their efficacy against Mycobacterium tuberculosis. The inhibitory concentrations of these molecules were compared with standard reference drugs, and some derivatives exhibited better inhibition potency . The compound could potentially be synthesized through various pathways, including diazo-coupling and Knoevenagel condensation, to test its anti-tubercular activity.
Antimicrobial Applications
The antimicrobial properties of benzothiazole derivatives are well-documented. A series of benzothiazole-based dispersed azo compounds have been synthesized and evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains. The results indicated potent antimicrobial activities, which suggests that N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide could also be explored for its potential antimicrobial properties .
Anticancer Properties
Benzothiazole-phthalimide hybrids have been screened for their anticancer properties against human breast cancer cell lines. By linking the phthalimide moiety to differently substituted benzothiazole nuclei, researchers have developed compounds with significant anticancer activity. This indicates that our compound of interest could be modified to enhance its anticancer properties and tested against various cancer cell lines .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between chemical compounds and biological targets. Benzothiazole derivatives have been used in molecular docking to identify potential inhibitors with enhanced activity. The compound N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide could be subjected to molecular docking studies to predict its binding affinity and inhibitory potential against specific proteins or enzymes .
Drug Resistance Mechanisms
Understanding the mechanism of resistance of anti-tubercular drugs is essential for developing new therapeutic agents. Benzothiazole derivatives have been studied to understand these mechanisms. Research on N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide could provide insights into its potential to overcome drug resistance in tuberculosis treatment .
Synthetic Pathways Development
The development of new synthetic pathways for benzothiazole derivatives is an active area of research. Techniques such as molecular hybridization, microwave irradiation, and one-pot multicomponent reactions have been employed. Investigating these synthetic methods for N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide could lead to more efficient production processes and novel derivatives with enhanced biological activity .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S2/c1-7-2-3-8-10(6-7)21-13(14-8)15-12(17)9-4-5-11(20-9)16(18)19/h2-6H,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMRQXQUXJROFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2608457.png)
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2608458.png)
![1'-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol](/img/structure/B2608459.png)


![N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide](/img/structure/B2608467.png)
![Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2608468.png)
![N-(4-methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2608469.png)
![7-Amino-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B2608471.png)

![2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2608475.png)
![N-[cyano(thiophen-3-yl)methyl]-3-(ethylsulfamoyl)benzamide](/img/structure/B2608476.png)
